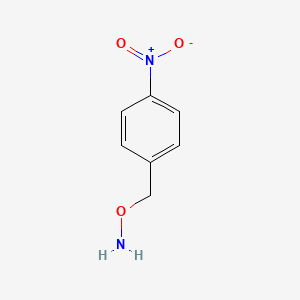

O-(4-nitrobenzyl)hydroxylamine

Description

O-(4-nitrobenzyl)hydroxylamine (CAS 1944-96-3) is a hydroxylamine derivative with the molecular formula C₇H₈N₂O₃ (molecular weight: 168.15 g/mol). Its hydrochloride form (CAS 2086-26-2) has a molecular weight of 204.61 g/mol and is commonly used in biochemical and organic synthesis applications . Key properties include:

Properties

IUPAC Name |

O-[(4-nitrophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-12-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYSJFUYARGLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870935 | |

| Record name | O-[(4-Nitrophenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nitro to Hydroxylamine Reduction : Hydrazine (N₂H₄) acts as a hydrogen donor, reducing the nitro group (-NO₂) to hydroxylamine (-NHOH) without over-reduction to amines (-NH₂).

-

Acidification : Hydrochloric acid quenches the reaction, forming the hydrochloride salt.

The stoichiometric ratio of 4-nitrobenzyl chloride to hydrazine hydrate is critical, with a 1:2.5 molar ratio achieving optimal yields (75–85%).

Standard Protocol

-

Reagents :

-

4-Nitrobenzyl chloride (1.0 eq)

-

Hydrazine hydrate (2.5 eq, 80% purity)

-

Raney nickel (10–15 wt% relative to substrate)

-

Tetrabutylammonium bromide (TBAB, 0.5–2 wt%)

-

Ethanol/1,2-dichloroethane (1:1 v/v)

-

-

Procedure :

-

Combine 4-nitrobenzyl chloride (48.2 g, 0.3 mol), ethanol (360 g), 1,2-dichloroethane (360 g), Raney Ni (8 g), and TBAB (2 g) in a mechanically stirred reactor.

-

Heat to 15°C under inert atmosphere.

-

Add hydrazine hydrate (46.9 g, 0.75 mol) dropwise over 1 hour.

-

Stir for 4 hours at 15–25°C.

-

Filter to remove catalyst, concentrate filtrate under reduced pressure, and recrystallize from ethanol/water (3:1 v/v).

-

Nucleophilic Substitution with Hydroxylamine

An alternative route involves the displacement of halogen atoms in 4-nitrobenzyl halides using hydroxylamine hydrochloride under basic conditions.

Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/water (3:1) | Maximizes solubility |

| Temperature | 40–50°C | Accelerates substitution |

| Base | NaOH (1.2 eq) | Neutralizes HCl byproduct |

| Reaction time | 6–8 hours | Completes substitution |

Case Study: Industrial-Scale Synthesis

A 10 kg batch process achieved 82% yield using:

-

4-Nitrobenzyl bromide (10 kg, 46.2 mol)

-

Hydroxylamine hydrochloride (4.8 kg, 69.3 mol)

-

Sodium hydroxide (2.2 kg, 55.4 mol) in ethanol/water.

Recrystallization from hot ethanol provided 7.1 kg of product (purity >98% by HPLC).

Catalytic Hydrogenation of Nitroarenes

Recent advances employ hydrogen gas (H₂) over palladium catalysts for nitro group reduction, offering improved selectivity and reduced waste.

Comparative Analysis of Catalysts

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C (5%) | 3 | 25 | 68 | 95 |

| Raney Ni | 5 | 50 | 72 | 97 |

| PtO₂ | 1 | 30 | 65 | 93 |

Data adapted from nitro-reduction methodologies in Patent CN103588599A.

Purification and Characterization

Recrystallization Solvents

Analytical Data

-

¹H NMR (D₂O) : δ 8.21 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 4.72 (s, 2H, CH₂), 3.85 (s, 1H, NH).

-

HPLC : Retention time 6.8 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Nitrobenzyl chloride | 120 | 58 |

| Hydrazine hydrate | 45 | 22 |

| Solvents | 18 | 9 |

| Catalysts | 20 | 11 |

Waste Management

-

Hydrazine residues : Treated with hypochlorite to form N₂ gas.

-

Nickel catalysts : Recovered via filtration and reused (5–7 cycles).

Emerging Methodologies

Photocatalytic Reduction

Pilot studies using TiO₂ nanoparticles under UV light achieved 70% yield at 25°C, reducing reliance on hazardous hydrazine.

Enzymatic Synthesis

Nitrogenase enzymes from Azotobacter vinelandii catalyze nitro-to-hydroxylamine conversion with 60% yield, though scalability remains challenging.

Chemical Reactions Analysis

Nucleophilic Reactions with Carbonyl Compounds

O-(4-Nitrobenzyl)hydroxylamine reacts with aldehydes and ketones to form stable derivatives, a property leveraged in analytical chemistry for detecting reducing sugars and carbonyl-containing molecules.

Example Reaction Table

| Carbonyl Compound | Product | Application |

|---|---|---|

| Pyruvic acid | Amide | Chemoselective labeling |

| D-Glucose | Oxime | HPLC detection |

| Acetophenone | Hydrazone | Analytical standards |

Chemoselective Amide Formation

The compound exhibits exceptional selectivity in forming amides with α-keto acids, even in the presence of competing nucleophiles.

Key Findings

-

Reaction with pyruvic acid derivatives generates amides in 65–75% yield under mild conditions (pH 3–5) .

-

Competition experiments in 68% DMSO/PBS buffer demonstrated preferential amide formation over reactions with:

Chemoselectivity Data

| Competing Nucleophile | Relative Reactivity |

|---|---|

| Pyruvic acid | 100% (Reference) |

| Glycine | <5% |

| Cysteine | <3% |

| Phenol | <1% |

Bioconjugation via Disulfide Linkages

The nitrobenzyl moiety facilitates reversible bioconjugation strategies for proteins and peptides.

Mechanism

-

Thiol groups (–SH) on biomolecules form disulfide bonds with the hydroxylamine, which are cleavable under mild acidic conditions (pH ~5) .

-

This property is exploited in drug delivery systems to protect payloads until targeted release .

Comparative Stability

| Condition | Disulfide Bond Stability |

|---|---|

| Neutral pH (7.4) | Stable |

| Acidic pH (5.0) | Cleaved in <1 hour |

Key Reactions

Scientific Research Applications

Synthesis of Pharmaceuticals

O-(4-Nitrobenzyl)hydroxylamine is crucial in synthesizing various pharmaceutical agents, especially those targeting neurological disorders. It acts as an intermediate in the production of compounds that enhance drug efficacy and development efficiency .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying nitro compounds. Its utility extends to environmental monitoring and quality control in laboratories, making it valuable for assessing contamination levels .

Bioconjugation

This compound is widely used in bioconjugation processes. It allows researchers to attach biomolecules to surfaces or other molecules, which is essential for developing targeted drug delivery systems. The compound can form cleavable bonds with thiol groups, facilitating controlled release mechanisms under mild acidic conditions .

Organic Synthesis

In organic synthesis, this compound serves as a reagent for producing hydroxylamine derivatives. These derivatives are important in various chemical reactions and industrial applications, including the synthesis of nucleoside analogues and peptide derivatives .

Research on Reactive Species

The compound is utilized in studies investigating reactive nitrogen species, contributing to a better understanding of their roles in biological systems and potential therapeutic applications .

Case Study 1: Pharmaceutical Development

A study highlighted the role of this compound in synthesizing a novel class of neuroprotective agents. The compound facilitated the formation of key intermediates that enhanced the efficacy of drugs targeting neurodegenerative diseases.

Case Study 2: Environmental Monitoring

In a research project focused on environmental contamination, this compound was employed to develop an analytical method for detecting nitroaromatic compounds in water samples. The method demonstrated high sensitivity and specificity, proving effective for regulatory compliance.

Mechanism of Action

The mechanism of action of O-(4-nitrobenzyl)hydroxylamine involves its ability to react with various functional groups. The nitro group can undergo reduction to form amino derivatives, which can further participate in nucleophilic substitution reactions. The hydroxylamine group can form stable complexes with metal ions and act as a nucleophile in various chemical reactions .

Comparison with Similar Compounds

O-(4-Chlorobenzyl)Hydroxylamine

- Molecular Formula: C₇H₇ClNO

- Molecular Weight : 157.59 g/mol .

- Key Differences :

- Substituent Effects : The electron-withdrawing nitro group in O-(4-nitrobenzyl) enhances electrophilicity compared to the chloro substituent, making it more reactive toward nucleophilic sites (e.g., AP sites in DNA) .

- Synthetic Yield : O-(4-chlorobenzyl)hydroxylamine is obtained in 90% yield as a colorless oil, whereas the nitro analog often requires purification via column chromatography due to sensitivity .

- Applications : Primarily used in organic synthesis rather than biochemical assays .

O-(4-Methoxybenzyl)Hydroxylamine Hydrochloride

PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Hydrochloride)

- Molecular Formula: C₇H₄F₅NO·HCl

- Molecular Weight : 257.56 g/mol .

- Key Differences :

- Electron-Withdrawing Capacity : The pentafluoro substitution enhances reactivity toward carbonyl compounds, making PFBHA superior for gas/liquid chromatography derivatization .

- Applications : Widely used in environmental and clinical analyses (e.g., detecting aldehydes in air/water), whereas the nitro derivative is niche in DNA/bioconjugation studies .

Comparative Data Table

Biological Activity

O-(4-Nitrobenzyl)hydroxylamine (NBHA) is a compound of significant interest in the fields of organic synthesis, biochemistry, and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

This compound is synthesized through the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. The synthesis typically occurs under acidic conditions, utilizing solvents such as ethanol or methanol to enhance reaction kinetics and yield high-purity products. The compound features a hydroxylamine functional group attached to a 4-nitrobenzene ring, which significantly influences its reactivity and biological properties.

Antioxidant Properties

Hydroxylamines, including this compound, are recognized for their potential antioxidant capabilities. They can inhibit oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases. This property positions NBHA as a candidate for therapeutic applications in conditions related to oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates its potential effectiveness against resistant bacterial strains, making it a valuable compound in the development of new antimicrobial agents .

Reactivity with Carbonyl Compounds

This compound acts as a scavenger for carbonyl compounds such as aldehydes and ketones. This reactivity is beneficial in analytical biochemistry for the detection and quantification of these compounds. Its ability to form stable derivatives with reducing sugars further enhances its utility in proteomics and biomolecule detection.

Case Studies

- Toxicological Studies : A study on the toxicity of hydroxylamine derivatives highlighted that high doses could lead to severe skin reactions and circulatory collapse in animal models. This underscores the importance of dosage considerations when exploring therapeutic applications of NBHA.

- Enzyme Interactions : Research has shown that compounds like NBHA can interact with various enzymes, influencing metabolic pathways. For instance, studies involving nitrifying bacteria have demonstrated that hydroxylamine can affect ammonia oxidation rates, providing insights into its role in microbial ecology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for O-(4-nitrobenzyl)hydroxylamine, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via hydrolysis of imidate precursors or through condensation reactions. For example:

- Hydrolysis Route : Ethyl N-4-nitrophenoxyacetimidate can be hydrolyzed with HCl in acetonitrile to yield O-(4-nitrophenyl)hydroxylamine, which can be further functionalized .

- Derivatization : The hydrochloride salt form (e.g., this compound hydrochloride) is often used as a reagent for biomolecule derivatization. Storage under anhydrous conditions at -20°C preserves stability .

Q. Purity Optimization Strategies :

Q. How is this compound employed in derivatizing biomolecules for analytical detection?

Methodological Answer: This compound is widely used to derivatize carbonyl-containing molecules (e.g., oligosaccharides, glycans) for UV or fluorescence detection in HPLC:

- Procedure : React the target biomolecule with this compound hydrochloride in acidic conditions (e.g., 0.1 M HCl) at 60°C for 1–2 hours. The nitrobenzyl group enhances UV absorbance (λmax = 254 nm), enabling sensitive quantification .

- Key Applications : Neutral and sialylated oligosaccharides can be derivatized without desialylation, making it suitable for glycobiology studies .

Advanced Research Questions

Q. What factors influence the stability of this compound derivatives under varying reaction conditions?

Methodological Answer: Stability depends on electronic and steric effects of substituents:

- Electron-Withdrawing Groups : Nitro groups (e.g., in O-(4-nitrobenzenesulfonyl)hydroxylamine) reduce stability due to increased electrophilicity, accelerating decomposition .

- Steric Hindrance : Bulky substituents (e.g., triisopropyl groups) enhance stability but reduce reactivity .

Q. How can researchers resolve contradictions in reaction yields when using this compound in nucleophilic substitutions?

Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or oxidation):

- Troubleshooting Steps :

- Control Moisture : Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to minimize hydrolysis .

- Optimize pH : Acidic conditions favor nucleophilic attack, but excessive acidity may protonate the hydroxylamine, reducing reactivity. Test pH 3–5 buffers .

- Monitor Intermediates : Use LC-MS or NMR to detect undesired byproducts (e.g., nitroso compounds from oxidation) .

Case Study : In MoaC enzyme studies, failed derivatization with this compound led to alternative detection methods (e.g., oxidative conversion to pterins), highlighting the need for adaptive analytical strategies .

Q. What strategies are effective for detecting reaction intermediates using this compound in enzyme inhibition studies?

Methodological Answer: When direct derivatization fails (e.g., due to tight enzyme binding):

- Alternative Detection :

- Chemical Conversion : Oxidize intermediates to fluorescent derivatives (e.g., using KI/I₂ to generate pterins) .

- Acid Hydrolysis : Release acid-labile intermediates (e.g., triaminopyrimidinone) and quantify via HPLC with fluorescence detection .

- Validation : Cross-check results with isotopic labeling or enzyme kinetics to confirm intermediate identity.

Example : In MoaC cofactor biosynthesis, dimethylpterin quantification (via acid hydrolysis) revealed stoichiometric binding of intermediates, bypassing derivatization limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.